N-(1-adamantyl)-2-thiophen-3-ylacetamide
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Overview
Description
N-(1-adamantyl)-2-thiophen-3-ylacetamide is a compound that features an adamantane moiety linked to a thiophene ring via an acetamide group. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle known for its aromatic properties. The combination of these two structures in this compound results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-thiophen-3-ylacetamide typically involves the following steps:
Formation of 1-adamantylamine: This can be achieved by the reduction of 1-adamantyl nitrile using lithium aluminum hydride (LiAlH4) or by the Ritter reaction of adamantane with acetonitrile and sulfuric acid.
Acylation of 1-adamantylamine: The 1-adamantylamine is then reacted with 2-thiophen-3-ylacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the acylation step and the recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: N-(1-adamantyl)-2-thiophen-3-ylamine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(1-adamantyl)-2-thiophen-3-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to cross biological membranes.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact with lipid membranes and potentially disrupt their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylamine
- 2-thiophen-3-ylacetamide
Uniqueness
N-(1-adamantyl)-2-thiophen-3-ylacetamide is unique due to the combination of the adamantane and thiophene moieties. This combination imparts both rigidity and aromaticity to the molecule, making it suitable for a wide range of applications in materials science and drug development. The presence of the acetamide group also allows for further functionalization, enhancing its versatility in synthetic chemistry.
Properties
IUPAC Name |
N-(1-adamantyl)-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(6-11-1-2-19-10-11)17-16-7-12-3-13(8-16)5-14(4-12)9-16/h1-2,10,12-14H,3-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLLLTHYOSKXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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